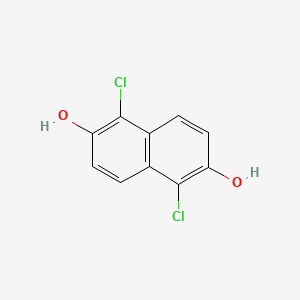

1,5-Dichloronaphthalene-2,6-diol

Beschreibung

1,5-Dichloronaphthalene-2,6-diol is an aromatic diol derivative of naphthalene with chlorine substituents at the 1 and 5 positions and hydroxyl groups at the 2 and 6 positions. Its molecular formula is C₁₀H₆Cl₂O₂, with a molecular weight of 233.06 g/mol. Chlorinated naphthalenediols are typically studied for their roles in organic synthesis, material science, and pharmaceutical intermediates due to their electron-withdrawing and steric effects .

Eigenschaften

IUPAC Name |

1,5-dichloronaphthalene-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMGROGEZZBSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloronaphthalene-2,6-diol can be synthesized through the chlorination of naphthalene-2,6-diol. The process involves passing chlorine gas through a solution of naphthalene-2,6-diol in glacial acetic acid. The reaction mixture is then heated, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloronaphthalene-2,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products

Oxidation: Formation of dichloronaphthoquinone.

Reduction: Formation of naphthalene-2,6-diol.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

DCND serves as a versatile building block in organic synthesis. Its unique substitution pattern allows it to participate in:

- Cross-coupling reactions to form more complex organic molecules.

- Synthesis of dyes and pigments , leveraging its aromatic properties.

Biology

The compound exhibits significant biological activities:

-

Antimicrobial Activity : DCND has been shown to inhibit the growth of various bacteria and fungi. Its mechanism involves disrupting microbial cell walls and interfering with metabolic processes.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Staphylococcus aureus 12.5 mg/mL 25 mg/mL Escherichia coli 25 mg/mL 50 mg/mL Pseudomonas aeruginosa 50 mg/mL 100 mg/mL -

Antifungal Activity : Research indicates that DCND can inhibit fungi such as Candida albicans and Aspergillus niger, showcasing its potential as an antifungal agent.

Fungus Minimum Inhibitory Concentration (MIC) Minimum Fungicidal Concentration (MFC) Candida albicans 15 mg/mL 30 mg/mL Aspergillus niger 20 mg/mL 40 mg/mL

Medicine

Given its antimicrobial properties, DCND is being investigated for potential therapeutic applications:

- Antibacterial and Antifungal Treatments : Ongoing studies aim to explore its efficacy against resistant strains of bacteria and fungi.

Case Studies

Several case studies highlight the effectiveness of DCND in various applications:

- Study on Antibacterial Efficacy : A clinical study evaluated the compound's effectiveness against multi-drug resistant Staphylococcus aureus. Results indicated that DCND could serve as a potential alternative treatment option.

- Antifungal Activity Assessment : Research demonstrated that DCND significantly reduced fungal load in infected models, suggesting its utility in treating systemic fungal infections.

Wirkmechanismus

The mechanism of action of 1,5-dichloronaphthalene-2,6-diol involves its interaction with molecular targets through hydrogen bonding and other weak intermolecular attractions. The hydroxyl groups participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. These interactions are crucial in determining the compound’s biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Naphthalenediols

2,6-Dibromo-1,5-naphthalenediol

- Molecular Formula : C₁₀H₆Br₂O₂

- Molecular Weight : 321.97 g/mol

- Substituents : Bromine (2,6), Hydroxyl (1,5)

- Higher molecular weight may influence melting points and thermal stability.

- Applications : Used in crystallography studies and as intermediates in halogen-rich organic reactions .

1,5-Dichloronaphthalene-2,6-diol

- Molecular Formula : C₁₀H₆Cl₂O₂

- Molecular Weight : 233.06 g/mol

- Substituents : Chlorine (1,5), Hydroxyl (2,6)

- Key Differences :

- Chlorine’s higher electronegativity enhances hydrogen bonding with hydroxyl groups, improving solubility in polar solvents compared to brominated analogs.

- Smaller atomic size of chlorine may reduce steric hindrance in reactions.

Aliphatic Diols

1,6-Hexanediol

- Molecular Formula : C₆H₁₄O₂

- Molecular Weight : 118.18 g/mol

- Substituents : Hydroxyl (1,6)

- Key Differences :

Steroidal Diol Derivatives

(3S,5S,6S,8R,9S,10R,13S,14S,17S)-17-[[(2S)-2-hydroxyoctan-2-yl]-10,13-dimethyl-...-3,6-diol

- Structure : Complex steroidal framework with hydroxyl groups at 3 and 6 positions.

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Implications

- Halogen Effects : Chlorine in this compound offers balanced reactivity for electrophilic substitution, while bromine in its analog may favor heavier halogen-specific reactions (e.g., Suzuki coupling) .

- Aromatic vs. Aliphatic Diols : Aromatic diols exhibit enhanced UV absorption and thermal stability, making them suitable for optoelectronic materials, whereas aliphatic diols prioritize flexibility in polymer backbones .

- Medicinal Potential: Steroidal diols highlight the importance of hydroxyl positioning for bioactivity, a concept that could inspire targeted modifications in chlorinated naphthalenediols for drug design .

Biologische Aktivität

1,5-Dichloronaphthalene-2,6-diol (DCND) is an organic compound with the molecular formula C10H6Cl2O2. It has garnered attention in recent years for its potential biological activities, which include antimicrobial properties, enzyme inhibition, and effects on cellular processes. This article reviews the current understanding of the biological activity of DCND based on diverse research findings.

Chemical Structure and Properties

This compound features two hydroxyl groups and two chlorine substituents on the naphthalene ring. The presence of these functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Cl2O2 |

| Molecular Weight | 221.06 g/mol |

| CAS Number | 132178-76-8 |

| Solubility | Soluble in organic solvents |

The biological activity of DCND is primarily attributed to its ability to interact with various biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound's reactivity with proteins and nucleic acids. Research indicates that DCND may disrupt microbial cell walls and interfere with enzyme activities, which is crucial for its antimicrobial properties .

Antimicrobial Activity

Studies have demonstrated that DCND exhibits significant antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial membranes and inhibiting essential enzymatic pathways. For instance:

- Efficacy Against Bacteria : DCND has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Fungal Inhibition : Research indicates that DCND can inhibit the growth of certain fungi, further expanding its potential applications in medical and agricultural fields.

Case Studies

- Study on Antimicrobial Properties :

-

Enzyme Inhibition :

- Another investigation focused on the inhibitory effects of DCND on specific enzymes involved in metabolic pathways. The study found that DCND inhibited the activity of acetylcholinesterase (AChE), which is critical for neurotransmission. This suggests potential applications in treating neurodegenerative diseases .

Toxicological Considerations

While DCND displays promising biological activities, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects on mammalian cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity |

| Cytotoxicity | Potential cytotoxic effects at high concentrations |

Q & A

Q. What are the established synthetic routes for 1,5-dichloronaphthalene-2,6-diol, and how can purity be optimized?

The compound is synthesized via electrophilic substitution reactions on naphthalene derivatives. A documented method involves chlorination of 1,5-dihydroxynaphthalene using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions . Purification typically involves recrystallization from solvents such as chloroform or ethanol. For high-purity yields, column chromatography (e.g., silica gel with ethyl acetate/hexane eluents) or sublimation under reduced pressure may be employed.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies hydroxyl and aromatic proton environments. The absence of exchangeable protons in deuterated solvents like DMSO-d₆ confirms hydroxyl group positions .

- IR Spectroscopy : Detects O–H stretching (~3200–3500 cm⁻¹) and C–Cl bonds (~550–750 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced Research Questions

Q. How do hydrogen bonding and intermolecular interactions influence the crystal packing of this compound?

X-ray crystallography reveals that the molecule forms supramolecular chains via O–H⋯O hydrogen bonds (e.g., O1–H⋯O2, 2.50–2.58 Å) and Cl⋯Cl interactions (3.488 Å). These interactions stabilize a herringbone arrangement in the crystal lattice, with offset face-face π-π stacking (interplanar distance ~3.3 Å) . Computational modeling (e.g., DFT) can further quantify interaction energies.

Q. Why does this compound crystallize in the chiral space group P2₁2₁2₁ despite being an achiral molecule?

The chiral packing arises from symmetry-breaking during crystallization. While the molecule itself is planar, steric hindrance from chlorine atoms and directional hydrogen bonding enforce a non-centrosymmetric arrangement. This phenomenon is common in polyhalogenated aromatics with restricted rotational freedom .

Q. How do solvent polarity and temperature affect the formation of inclusion complexes versus solvent-free crystals?

- Polar solvents (e.g., dioxane) : Promote 2:1 inclusion complexes by forming hydrogen bonds with hydroxyl groups.

- Non-polar solvents (e.g., benzene) : Yield solvent-free crystals due to weaker solvent-solute interactions. Lower temperatures favor inclusion complexes by slowing molecular rearrangement, while higher temperatures drive solvent-free crystallization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hydrogen bonding patterns or crystallographic data for this compound?

- Reproducibility checks : Repeat syntheses under identical conditions (solvent, temperature, stoichiometry).

- Advanced characterization : Use single-crystal X-ray diffraction to compare unit cell parameters with literature (e.g., a = 7.32 Å, b = 12.45 Å, c = 14.20 Å in solvent-free form ).

- Theoretical validation : Employ molecular dynamics simulations to assess stability of competing crystal forms under varying conditions.

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound

| Parameter | Solvent-Free Form | Dioxane Inclusion |

|---|---|---|

| Space group | P2₁2₁2₁ | P21/c |

| Unit cell (Å) | 7.32, 12.45, 14.20 | 12.89, 7.36, 20.01 |

| H-bond length (Å) | 2.50–2.58 | 2.65–2.72 |

| Cl⋯Cl distance (Å) | 3.488 | 3.521 |

Q. Table 2: Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| 1 | Synthesis | Zincke-Fries chlorination |

| 2 | Recrystallization | Purification (chloroform/ethanol) |

| 3 | NMR/IR | Functional group confirmation |

| 4 | X-ray diffraction | Crystal structure determination |

| 5 | Computational modeling | Validate intermolecular interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.